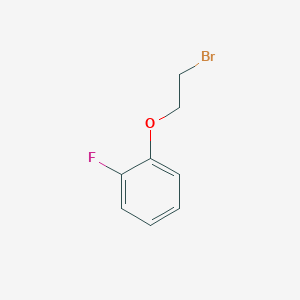

1-(2-Bromoethoxy)-2-fluorobenzene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(2-bromoethoxy)-2-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrFO/c9-5-6-11-8-4-2-1-3-7(8)10/h1-4H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSMQOWMNTQCZPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)OCCBr)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40368398 | |

| Record name | 1-(2-bromoethoxy)-2-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40368398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

193220-21-2 | |

| Record name | 1-(2-bromoethoxy)-2-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40368398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2-bromoethoxy)-2-fluorobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(2-Bromoethoxy)-2-fluorobenzene: Properties, Synthesis, and Spectroscopic Analysis

This guide provides a comprehensive technical overview of 1-(2-bromoethoxy)-2-fluorobenzene, a halogenated aromatic ether with potential applications in organic synthesis, particularly in the development of novel pharmaceutical and materials science compounds. Due to the limited availability of direct experimental data for this specific molecule, this document synthesizes information from closely related compounds and foundational chemical principles to offer a robust predictive profile. It is designed for researchers, scientists, and professionals in drug development who require a detailed understanding of this compound's characteristics.

Introduction and Molecular Overview

This compound is a substituted aromatic compound featuring a benzene ring functionalized with both a fluorine atom and a 2-bromoethoxy group at adjacent positions. This unique arrangement of a hydrogen bond acceptor (fluorine), a reactive alkyl halide (bromoethoxy group), and an aromatic scaffold makes it a potentially valuable building block in synthetic chemistry. The strategic placement of these functional groups allows for a variety of subsequent chemical modifications, such as nucleophilic substitution at the bromoethyl chain or metal-catalyzed cross-coupling reactions.

The fluorine substituent can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, which are critical considerations in medicinal chemistry. The bromoethoxy group serves as a versatile handle for introducing a variety of other functional moieties.

Below is the chemical structure of this compound:

Caption: Chemical structure of this compound.

Physicochemical Properties

| Property | Predicted Value | Rationale and References |

| Molecular Formula | C₈H₈BrFO | Based on atomic composition. |

| Molecular Weight | 219.05 g/mol | Calculated from the atomic weights of the constituent elements. |

| Appearance | Colorless to light yellow liquid | Inferred from the appearance of similar compounds like (2-bromoethoxy)benzene and isomers. |

| Boiling Point | ~230-240 °C | Estimated to be higher than that of 2-fluorophenol (171-172 °C) and 1,2-dibromoethane (131-132 °C) due to increased molecular weight and polarity.[1][2] |

| Density | ~1.5 g/mL | Expected to be intermediate between the densities of 2-fluorophenol (~1.26 g/mL) and 1,2-dibromoethane (~2.18 g/mL).[1][2] |

| Solubility | Insoluble in water; soluble in common organic solvents (e.g., ethanol, diethyl ether, acetone). | The hydrophobic aromatic ring and the bromoalkane chain suggest poor water solubility, a common trait for such ethers. |

| Refractive Index | ~1.54 | Predicted to be similar to related aromatic ethers and bromoalkanes. |

Synthesis Protocol: Williamson Ether Synthesis

The most logical and established method for preparing this compound is through the Williamson ether synthesis.[3] This reaction involves the deprotonation of a phenol to form a more nucleophilic phenoxide, which then displaces a halide from an alkyl halide in an SN2 reaction. In this case, 2-fluorophenol is reacted with 1,2-dibromoethane.

Rationale for Experimental Choices

-

Reactants : 2-Fluorophenol is the source of the substituted aromatic ring, and 1,2-dibromoethane provides the bromoethoxy moiety. Using 1,2-dibromoethane in excess can favor the desired mono-alkylation product over the potential diaryl ether byproduct.

-

Base : A moderately strong base like potassium carbonate (K₂CO₃) is suitable for deprotonating the phenolic proton of 2-fluorophenol.[4] It is less hazardous and easier to handle than stronger bases like sodium hydride.

-

Solvent : A polar aprotic solvent such as acetone or acetonitrile is ideal for SN2 reactions as it can dissolve the ionic intermediate (phenoxide) without solvating the nucleophile too strongly.[5]

-

Temperature : Heating the reaction mixture to reflux increases the reaction rate, ensuring a reasonable reaction time.[4]

Experimental Workflow Diagram

Caption: Williamson ether synthesis workflow for this compound.

Step-by-Step Methodology

-

Preparation : To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-fluorophenol (1.0 eq.), potassium carbonate (3.0 eq.), and acetone.

-

Addition of Alkyl Halide : Stir the mixture at room temperature for 10-15 minutes to facilitate the formation of the potassium 2-fluorophenoxide salt.

-

To this suspension, add 1,2-dibromoethane (3.0 eq.) via a syringe or dropping funnel.

-

Reaction : Heat the reaction mixture to reflux and maintain for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up : After the reaction is complete, cool the mixture to room temperature. Filter off the potassium carbonate and any inorganic salts.

-

Rinse the filter cake with a small amount of acetone.

-

Combine the filtrate and the washings, and remove the acetone under reduced pressure using a rotary evaporator.

-

Extraction : Dissolve the resulting residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove any remaining inorganic impurities.

-

Wash the organic layer with brine, then dry it over anhydrous sodium sulfate.

-

Purification : Filter off the drying agent and concentrate the organic phase in vacuo. The crude product can be purified by silica gel column chromatography to yield pure this compound.

Spectroscopic Characterization (Predicted)

The following are predicted spectroscopic data based on the analysis of the molecule's structure and data from analogous compounds.

¹H NMR Spectroscopy

-

Aromatic Region (δ 6.9-7.2 ppm) : The four protons on the benzene ring will appear in this region as complex multiplets due to proton-proton and proton-fluorine couplings.

-

Bromoethoxy Group (δ 3.7-4.4 ppm) :

-

-OCH₂- (δ ~4.3 ppm) : This methylene group, being attached to the electronegative oxygen, will be deshielded. It will appear as a triplet, coupled to the adjacent -CH₂Br group.

-

-CH₂Br (δ ~3.7 ppm) : This methylene group, attached to the bromine atom, will also be deshielded and will appear as a triplet, coupled to the -OCH₂- group.

-

¹³C NMR Spectroscopy

-

Aromatic Carbons (δ 115-160 ppm) : Six signals are expected in the aromatic region. The carbon attached to the fluorine (C-F) will show a large one-bond coupling constant (¹JCF) and will be significantly shifted. The carbon attached to the oxygen (C-O) will also be deshielded.

-

Bromoethoxy Carbons (δ ~30 and ~70 ppm) :

-

-OCH₂- (δ ~68-70 ppm) : The carbon bonded to oxygen will be deshielded.

-

-CH₂Br (δ ~28-30 ppm) : The carbon bonded to bromine will appear further upfield.

-

Infrared (IR) Spectroscopy

-

C-O-C Stretch (Aromatic Ether) : A strong, characteristic absorption band is expected around 1250-1200 cm⁻¹.

-

C-F Stretch : A strong band in the region of 1275-1200 cm⁻¹.

-

Aromatic C-H Stretch : Peaks above 3000 cm⁻¹.

-

Aromatic C=C Bending : Peaks in the 1600-1450 cm⁻¹ region.

-

C-Br Stretch : A peak in the fingerprint region, typically around 600-500 cm⁻¹.

Mass Spectrometry (Electron Ionization)

-

Molecular Ion (M⁺) : A characteristic pair of peaks of nearly equal intensity will be observed for the molecular ion due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br). For C₈H₈⁷⁹BrFO, the m/z will be approximately 218, and for C₈H₈⁸¹BrFO, it will be around 220.

-

Fragmentation : Common fragmentation patterns would include the loss of the bromoethyl group, the bromine atom, and cleavage of the ether bond, leading to characteristic fragment ions.

Safety and Handling

The safety profile of this compound should be inferred from its starting materials, 2-fluorophenol and 1,2-dibromoethane, both of which are hazardous.

-

2-Fluorophenol : It is a flammable liquid and vapor, and is harmful if swallowed, in contact with skin, or if inhaled. It causes skin and eye irritation.[6]

-

1,2-Dibromoethane : It is toxic if swallowed, in contact with skin, or if inhaled. It is a suspected carcinogen and can cause serious eye and skin irritation.[7][8]

Handling Precautions :

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[6]

-

Avoid inhalation of vapors and contact with skin and eyes.

-

Keep away from heat, sparks, and open flames.

-

Store in a tightly sealed container in a cool, dry place.

Conclusion and Future Directions

This compound is a compound with significant potential as a versatile intermediate in organic synthesis. While direct experimental data is sparse, its physicochemical and spectroscopic properties can be reliably predicted based on established chemical principles and data from analogous structures. The Williamson ether synthesis provides a straightforward and efficient route for its preparation.

Further research is warranted to experimentally validate the predicted properties and to explore the synthetic utility of this compound in the development of novel molecules for pharmaceutical and materials science applications. Its unique combination of functional groups offers a rich platform for chemical diversification and the creation of complex molecular architectures.

References

- 1. 2-Fluorophenol | 367-12-4 [chemicalbook.com]

- 2. merckmillipore.com [merckmillipore.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 5. Williamson Ether Synthesis | Chem-Station Int. Ed. [en.chem-station.com]

- 6. fishersci.com [fishersci.com]

- 7. bg.cpachem.com [bg.cpachem.com]

- 8. lobachemie.com [lobachemie.com]

1-(2-Bromoethoxy)-2-fluorobenzene: A Technical Guide for Synthetic and Medicinal Chemistry

Abstract: This technical guide provides a comprehensive overview of 1-(2-Bromoethoxy)-2-fluorobenzene (CAS No. 193220-21-2), a key intermediate in advanced organic synthesis. We will explore its molecular structure and properties, detail a robust synthesis protocol, analyze its reactivity, and demonstrate its application in the development of targeted therapeutics. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile building block in their work.

Fundamental Molecular Characteristics

A molecule's utility in synthesis is dictated by its structure. This compound is an aromatic ether with a unique combination of functional groups that offer both stability and controlled reactivity.

The core of the molecule is a benzene ring substituted with a fluorine atom at the C2 position and an ether linkage at the C1 position. The fluorine atom, being highly electronegative, modulates the electronic properties of the aromatic ring, influencing its reactivity in subsequent transformations. This fluorination is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity.[1]

The ether-linked side chain, a 2-bromoethoxy group, provides the primary site of reactivity. The terminal bromine atom is an excellent leaving group, making the molecule a potent electrophile for SN2 reactions. This allows for the facile introduction of various nucleophiles, enabling the construction of more complex molecular architectures.

Visualization of Molecular Structure:

Caption: 2D molecular structure of this compound.

Physicochemical & Spectroscopic Data

Precise physicochemical data is critical for experimental design, including reaction stoichiometry, purification, and safety considerations.

Core Properties

The molecular formula is C₈H₈BrFO, leading to a calculated molecular weight that is essential for all quantitative work.

Table 1: Physicochemical Properties

| Property | Value | Reference(s) |

| CAS Number | 193220-21-2 | [2] |

| Molecular Formula | C₈H₈BrFO | [3] |

| Molecular Weight | 219.05 g/mol | [3] |

| Appearance | Colorless to light yellow liquid | Supplier Data |

| Boiling Point | 123 °C (16 mmHg) | Supplier Data |

Spectroscopic Characterization (¹H NMR)

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy confirms the molecular structure by identifying the chemical environment of each hydrogen atom. The spectrum is consistent with the proposed structure, showing signals for the aromatic protons and the two distinct methylene groups in the ethoxy chain.

Table 2: ¹H NMR Spectral Data

| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |

| 7.18 - 6.91 | m (multiplet) | 4H | Ar-H (Aromatic Protons) |

| 4.34 | t (triplet) | 2H | O-CH₂ -CH₂-Br |

| 3.69 | t (triplet) | 2H | O-CH₂-CH₂ -Br |

Spectrum acquired in CDCl₃. Data sourced from ChemicalBook.[3]

The downfield shift of the methylene group adjacent to the oxygen (δ 4.34) compared to the one adjacent to bromine (δ 3.69) is due to the greater deshielding effect of the electronegative oxygen atom.

Synthesis Protocol: Williamson Ether Synthesis

The most direct and reliable method for preparing this compound is the Williamson ether synthesis. This SN2 reaction involves the deprotonation of a phenol to form a nucleophilic phenoxide, which then displaces a halide from an alkyl halide.

Causality of Experimental Choices:

-

Starting Materials: 2-Fluorophenol is the clear precursor for the aromatic portion. 1,2-Dibromoethane is used as the electrophile. A significant excess of 1,2-dibromoethane is critical to minimize the formation of the symmetrical diether byproduct, where a second molecule of the phenoxide displaces the remaining bromine.

-

Base and Solvent: Potassium carbonate (K₂CO₃) is an effective and easily handled base for deprotonating the phenol. Acetonitrile (CH₃CN) is an excellent polar aprotic solvent for SN2 reactions, as it solvates the cation (K⁺) while leaving the phenoxide anion highly nucleophilic.

Experimental Workflow Diagram:

Caption: General workflow for the Williamson ether synthesis of the target compound.

Step-by-Step Methodology:

-

Reaction Setup: To a solution of 2-fluorophenol (1.0 eq.) in acetonitrile, add potassium carbonate (2.0 eq.) and 1,2-dibromoethane (3.0 eq.).

-

Reaction Execution: Heat the mixture to reflux (approx. 82°C) and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the 2-fluorophenol starting material is consumed.

-

Workup: Cool the reaction mixture to room temperature. Filter off the inorganic salts (K₂CO₃ and KBr) and wash the solid cake with ethyl acetate. Concentrate the filtrate under reduced pressure.

-

Extraction: Redissolve the crude residue in ethyl acetate and wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.

-

Purification: Purify the resulting crude oil by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to yield pure this compound.

Application in Drug Discovery: Synthesis of c-Met Kinase Inhibitors

The true value of a building block is demonstrated by its application in synthesizing high-value, complex molecules. This compound is a key intermediate in the synthesis of novel 4-phenoxypyridine derivatives that act as potent inhibitors of c-Met kinase, a target in cancer therapy.[4]

In a multi-step synthesis, the crucial ether linkage is formed by reacting this compound with a substituted 2-aminopyridine. The bromoethoxy moiety serves as the electrophile, reacting with a nucleophilic group on the pyridine scaffold.

Logical Framework: From Building Block to Bioactive Compound

Caption: Role of the title compound in the synthesis of c-Met kinase inhibitors.

This application highlights the compound's dual functionality: the 2-fluorophenyl group is incorporated as a potential pharmacophore, while the bromoethoxy chain acts as a robust and reliable linker. This strategic use allows medicinal chemists to efficiently construct complex drug candidates and explore structure-activity relationships.

Conclusion

This compound is a highly valuable intermediate characterized by its distinct structural features: a fluorinated aromatic ring and a reactive alkyl bromide. Its straightforward synthesis via the Williamson ether synthesis and its proven utility in the construction of complex, biologically active molecules, such as c-Met kinase inhibitors, make it an essential tool for professionals in drug discovery and synthetic chemistry.

References

- 1. An Overview of Recent Advances in Biological and Pharmaceutical Developments of Fluoro-containing Drugs | Bentham Science [eurekaselect.com]

- 2. Biological Potential of FluoroBenzene Analogs [jscimedcentral.com]

- 3. This compound(193220-21-2) 1H NMR [m.chemicalbook.com]

- 4. Design, synthesis and biological evaluation of novel N-[4-(2-fluorophenoxy)pyridin-2-yl]cyclopropanecarboxamide derivatives as potential c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectral Analysis of 1-(2-Bromoethoxy)-2-fluorobenzene: A Technical Guide

This technical guide provides a comprehensive analysis of the spectral data for 1-(2-Bromoethoxy)-2-fluorobenzene (CAS No. 193220-21-2). Designed for researchers, scientists, and professionals in drug development, this document delves into the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics of this compound. The interpretation of this data is crucial for structural elucidation, purity assessment, and understanding the chemical behavior of this molecule.

Molecular Structure and Key Features

This compound possesses a unique combination of functional groups that give rise to a distinct spectral fingerprint. The molecule consists of a 2-fluorophenyl group attached to a 2-bromoethoxy chain via an ether linkage. This structure suggests characteristic signals in various spectroscopic techniques, arising from the aromatic protons and carbons, the aliphatic ethyl chain, and the influence of the electronegative fluorine and bromine atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, we will predict the ¹H and ¹³C NMR spectra.

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic and aliphatic protons. The chemical shifts are influenced by the electron-withdrawing effects of the fluorine, oxygen, and bromine atoms.

Predicted ¹H NMR Data:

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-3' | 7.15 - 7.25 | m | - |

| H-4' | 7.05 - 7.15 | m | - |

| H-5' | 7.05 - 7.15 | m | - |

| H-6' | 6.90 - 7.00 | m | - |

| O-CH₂- | 4.30 - 4.40 | t | ~5-7 |

| Br-CH₂- | 3.65 - 3.75 | t | ~5-7 |

-

Aromatic Region (δ 6.90 - 7.25 ppm): The four protons on the fluorobenzene ring will appear as a complex multiplet pattern due to proton-proton and proton-fluorine couplings. The fluorine atom will have a significant effect on the chemical shifts of the ortho, meta, and para protons.

-

Aliphatic Region (δ 3.65 - 4.40 ppm): The two methylene groups of the ethoxy chain will appear as two triplets. The methylene group attached to the oxygen (O-CH₂-) is expected to be more downfield due to the deshielding effect of the oxygen atom. The methylene group attached to the bromine (Br-CH₂-) will also be downfield. The coupling between these two adjacent methylene groups will result in a triplet for each signal.

¹³C NMR Spectroscopy: The Carbon Backbone

The ¹³C NMR spectrum will provide information about the number of unique carbon environments in the molecule. The presence of the fluorine atom will lead to C-F coupling, which can be observed in the spectrum.

Predicted ¹³C NMR Data:

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling (J, Hz) |

| C-1' | 152 - 155 | d, ¹JCF ≈ 240-250 |

| C-2' | 115 - 118 | d, ²JCF ≈ 20-25 |

| C-3' | 124 - 127 | d, ³JCF ≈ 7-10 |

| C-4' | 121 - 124 | d, ⁴JCF ≈ 3-5 |

| C-5' | 124 - 127 | s |

| C-6' | 116 - 119 | d, ²JCF ≈ 20-25 |

| O-CH₂- | 68 - 72 | s |

| Br-CH₂- | 28 - 32 | s |

-

Aromatic Region (δ 115 - 155 ppm): The six carbons of the benzene ring will show distinct signals. The carbon directly attached to the fluorine (C-1') will appear as a doublet with a large one-bond C-F coupling constant. The other aromatic carbons will also exhibit smaller C-F couplings.

-

Aliphatic Region (δ 28 - 72 ppm): The two aliphatic carbons will be in the typical range for such functional groups. The carbon attached to the oxygen (O-CH₂-) will be more downfield than the carbon attached to the bromine (Br-CH₂-).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of bonds.

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3100 - 3000 | C-H stretch | Aromatic |

| 2950 - 2850 | C-H stretch | Aliphatic |

| 1600 - 1450 | C=C stretch | Aromatic Ring |

| 1250 - 1200 | C-O-C stretch (asymmetric) | Aryl-alkyl ether |

| 1100 - 1000 | C-F stretch | Fluoroaromatic |

| 700 - 600 | C-Br stretch | Alkyl bromide |

The IR spectrum will be characterized by the aromatic C-H and C=C stretching vibrations, the aliphatic C-H stretches of the ethoxy group, a strong C-O-C stretching band indicative of the ether linkage, a characteristic C-F stretching absorption, and a C-Br stretching band in the lower frequency region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Predicted Mass Spectral Data:

| m/z | Proposed Fragment | Significance |

| 218/220 | [M]⁺ | Molecular ion peak (presence of Br gives M and M+2 peaks in ~1:1 ratio) |

| 123 | [M - CH₂CH₂Br]⁺ | Loss of the bromoethyl group |

| 109/111 | [CH₂CH₂Br]⁺ | Bromoethyl cation |

| 95 | [C₆H₄F]⁺ | Fluorophenyl cation |

The mass spectrum is expected to show a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br isotopes in a roughly 1:1 ratio). The fragmentation pattern will likely involve the cleavage of the ether bond and the loss of the bromoethyl side chain.

Experimental Protocols

To obtain the spectral data discussed above, the following experimental protocols are recommended.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube.

-

Instrument: A 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a one-pulse proton spectrum with a 90° pulse.

-

Set the spectral width to cover the range of -1 to 10 ppm.

-

Use a relaxation delay of 2-5 seconds.

-

Accumulate at least 16 scans for a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set the spectral width to cover the range of 0 to 200 ppm.

-

Use a relaxation delay of 2-5 seconds.

-

Accumulate a sufficient number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio, as ¹³C has a low natural abundance.

-

IR Spectroscopy Protocol

-

Sample Preparation: For a liquid sample, a thin film can be prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

-

Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Acquisition:

-

Record a background spectrum of the clean KBr/NaCl plates.

-

Place the thin film of the sample in the spectrometer.

-

Acquire the sample spectrum over the range of 4000 to 400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Mass Spectrometry Protocol

-

Sample Introduction: Introduce the sample via a direct insertion probe or through a gas chromatograph (GC-MS).

-

Ionization: Use Electron Impact (EI) ionization at 70 eV.

-

Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer.

-

Acquisition:

-

Scan a mass range of m/z 40 to 300 to ensure detection of the molecular ion and significant fragments.

-

Visualizations

Molecular Structure

Caption: Molecular structure of this compound.

Proposed Mass Spectrometry Fragmentation

Caption: Proposed fragmentation pathway for this compound in EI-MS.

Conclusion

This technical guide provides a detailed predictive analysis of the NMR, IR, and MS spectra of this compound. By understanding the expected spectral features, researchers can more effectively interpret experimental data, confirm the structure of the compound, and assess its purity. The provided protocols offer a standardized approach to data acquisition, ensuring reproducibility and high-quality results. This comprehensive spectral characterization is an indispensable component of the research and development process for any chemical entity.

Provisional Safety and Handling Guide for 1-(2-Bromoethoxy)-2-fluorobenzene

Chemical Identification and Structural Analogs

This guide pertains to the chemical compound identified as:

| Identifier | Value | Source |

| Chemical Name | 1-(2-Bromoethoxy)-2-fluorobenzene | [1] |

| CAS Number | 193220-21-2 | [1] |

| Molecular Formula | C₈H₈BrFO | [1] |

| Molecular Weight | 219.05 g/mol | [1] |

The safety profile in this document is inferred from data on closely related molecules, including:

-

1-(2-Bromoethoxy)-4-fluorobenzene

-

1-(2-Bromoethoxy)-4-fluoro-2-(trifluoromethyl)benzene[2]

-

General substituted brominated and fluorinated aromatic compounds.

Provisional Hazard Assessment

Based on the hazard classifications of its structural analogs, this compound should be handled as a substance that poses significant irritation risks.[2][5] The electrophilic nature of the brominated alkyl chain and the metabolic pathways of substituted benzenes are the primary causal factors for this assessment.

Anticipated GHS Classification:

| Hazard Class | Category | GHS Code | Description |

| Skin Irritation | 2 | H315 | Causes skin irritation.[2][5] |

| Serious Eye Irritation | 2A | H319 | Causes serious eye irritation.[2][5] |

| Specific Target Organ Toxicity | 3 | H335 | May cause respiratory irritation.[2][5] |

| Acute Toxicity, Oral (Suspected) | 4 | H302 | Harmful if swallowed.[6][7] |

Precautionary Statements (P-Statements):

| Code | Precautionary Statement |

| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[2][8] |

| P264 | Wash skin thoroughly after handling.[2][6] |

| P271 | Use only outdoors or in a well-ventilated area.[2][6] |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[2][6] |

| P302+P352 | IF ON SKIN: Wash with plenty of soap and water.[2][6] |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][6] |

| P312 | Call a POISON CENTER or doctor if you feel unwell.[2] |

| P403+P233 | Store in a well-ventilated place. Keep container tightly closed.[6] |

| P501 | Dispose of contents/container to an approved hazardous waste disposal plant.[6] |

Emergency and First-Aid Protocols

The following procedures are recommended based on protocols for similar irritating and potentially toxic substances. Medical attention should be sought promptly in all cases of significant exposure.

Experimental Protocol: First-Aid Response

-

General Advice:

-

Move the victim out of the dangerous area to fresh air.

-

Show this safety guide to the attending physician.[9]

-

-

If Inhaled:

-

In Case of Skin Contact:

-

In Case of Eye Contact:

-

If Swallowed:

Laboratory Handling and Storage

Proper handling and storage are critical to minimizing exposure risk and ensuring chemical stability.

4.1. Engineering Controls and Handling Procedures

-

Ventilation: All handling of this compound must be conducted in a properly functioning chemical fume hood to minimize inhalation of vapors.[6]

-

Ignition Sources: While the flash point is not determined, related bromo- and fluoro-aromatic compounds are often flammable liquids.[3][4][9] Keep the substance away from heat, sparks, open flames, and hot surfaces. Use non-sparking tools and take precautionary measures against static discharge.[3][4][10]

-

Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the substance and before any breaks.[6] Contaminated clothing should be removed and washed before reuse.[6]

4.2. Storage Conditions

-

Container: Keep the container tightly closed and stored in a dry, cool, and well-ventilated area.[6][9]

-

Recommended Temperature: Store at 2-8°C.[1]

-

Incompatibilities: Store away from strong oxidizing agents.[6][11]

Personal Protective Equipment (PPE)

A multi-layered PPE approach is mandatory to prevent skin, eye, and respiratory exposure.

Caption: Risk management workflow for handling this compound.

Required PPE:

-

Eye/Face Protection: Wear chemical safety goggles or a face shield that meets EN166 or NIOSH standards.[2][6]

-

Skin Protection:

-

Respiratory Protection: If working outside a fume hood or if vapor concentrations are unknown or high, use a NIOSH-approved respirator with an organic vapor cartridge.[4]

Physical and Chemical Properties

Quantitative data for this specific compound is limited. The following table includes available data and notes where information is unavailable.

| Property | Value | Source/Comment |

| Appearance | Colorless to light yellow liquid | [1] (Assumed based on analogs) |

| Odor | Data not available | |

| Boiling Point | 123 °C (at 16 mmHg) | [1] |

| Melting Point | Data not available | |

| Flash Point | Data not available | Handle as flammable, per analogs.[3][4][9] |

| Density | Data not available | |

| Solubility | Data not available | Likely insoluble in water, soluble in organic solvents. |

Stability and Reactivity

-

Reactivity: No specific reactivity data is available.

-

Chemical Stability: Expected to be stable under recommended storage conditions.[6]

-

Incompatible Materials: Avoid contact with strong oxidizing agents.[6][11]

-

Hazardous Decomposition Products: Under fire conditions, thermal decomposition is expected to produce hazardous gases including carbon monoxide (CO), carbon dioxide (CO₂), hydrogen bromide (HBr), and hydrogen fluoride (HF).[4][8]

References

- 1. This compound CAS#: 193220-21-2 [chemicalbook.com]

- 2. aksci.com [aksci.com]

- 3. assets.thermofisher.com [assets.thermofisher.com]

- 4. fishersci.com [fishersci.com]

- 5. 1-(2-Bromoethoxy)-4-fluorobenzene, 97+% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 6. static.cymitquimica.com [static.cymitquimica.com]

- 7. 1-(2-Bromoethoxy)-2-ethoxybenzene | C10H13BrO2 | CID 7010183 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. lgcstandards.com [lgcstandards.com]

- 9. gustavus.edu [gustavus.edu]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. nj.gov [nj.gov]

- 12. alliedhightech.com [alliedhightech.com]

Introduction: The Utility and Challenge of a Fluorinated Building Block

An In-Depth Technical Guide to the Hazards and Handling of 1-(2-Bromoethoxy)-2-fluorobenzene

This compound (CAS No. 193220-21-2) is a halogenated aromatic ether that serves as a valuable intermediate in advanced organic synthesis. Its structural motifs—a reactive bromoethoxy chain and an electronically modified fluorophenyl ring—make it a versatile building block for constructing complex molecular architectures. Professionals in drug discovery and materials science utilize such intermediates to introduce specific physicochemical properties into target molecules. The incorporation of fluorine, for instance, can significantly enhance metabolic stability, binding affinity, and lipophilicity of pharmaceutical candidates.[1][2][3]

However, the same structural features that impart synthetic utility also necessitate a thorough understanding of the compound's potential hazards. The presence of bromine and fluorine, along with the ether linkage, dictates its reactivity and toxicological profile. This guide provides an in-depth analysis of the hazards associated with this compound, offering a framework for its safe handling, storage, and emergency management, grounded in established safety protocols and data from structurally analogous compounds.

Section 1: Hazard Identification and Risk Assessment

A comprehensive risk assessment is predicated on a clear understanding of a chemical's intrinsic hazards. While a specific, dedicated Safety Data Sheet (SDS) for this compound is not widely available in the provided search results, a robust hazard profile can be constructed by examining data for structurally similar compounds. Analogues such as 1-(2-Bromoethoxy)-4-fluorobenzene and other halogenated phenyl ethers consistently point to a clear set of risks.[4][5][6]

GHS Classification (Inferred)

Based on available data for analogous compounds, this compound is anticipated to be classified as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[4][5][7][8]

Table 1: Inferred GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |

| Acute Toxicity, Oral (Potential) | 4 | H302: Harmful if swallowed |

Note: This classification is inferred from data on structurally similar compounds, such as 1-(2-Bromoethoxy)-4-fluorobenzene and 4-(2-Bromoethoxy)-2-chloro-1-fluorobenzene.[4][5][9]

Toxicological Profile

-

Skin and Eye Irritation : The primary hazards are significant irritation to the skin and eyes.[4][6] Contact can cause redness, pain, and inflammation. Serious eye contact could lead to damage if not addressed immediately.

-

Respiratory Irritation : Inhalation of vapors or mists may cause irritation to the respiratory tract, leading to symptoms such as coughing and shortness of breath.[4][7]

-

Ingestion : While less common in a laboratory setting, ingestion may be harmful.[5]

Physicochemical Properties and Hazards

The physical state and properties of the compound influence its handling and potential for exposure.

Table 2: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 193220-21-2 | [10] |

| Molecular Formula | C₈H₈BrFO | Inferred |

| Molecular Weight | 219.05 g/mol | [11] |

| Appearance | Colorless to light yellow liquid | [11] |

| Boiling Point | 123 °C (at 16 mmHg) | [11] |

| Storage Temperature | 2-8°C | [11] |

-

Thermal Decomposition : Under fire conditions, hazardous decomposition products are expected to form, including carbon monoxide (CO), carbon dioxide (CO₂), hydrogen halides (HBr), and gaseous hydrogen fluoride (HF).[12][13] The formation of HF is a critical concern due to its high toxicity and corrosivity.

Caption: GHS Hazard Profile for this compound.

Section 2: Safe Handling and Engineering Controls

A proactive approach to safety, combining engineering controls and personal protective equipment (PPE), is essential for mitigating the risks identified.

Engineering Controls: The First Line of Defense

The causality behind prioritizing engineering controls is simple: they remove the hazard at the source, providing passive protection that is not dependent on human behavior.

-

Chemical Fume Hood : All handling of this compound, including weighing, transferring, and use in reactions, must be conducted within a properly functioning chemical fume hood to prevent inhalation of vapors.[14]

-

Ventilation : Ensure adequate general laboratory ventilation to dilute and remove any fugitive emissions.[15]

-

Safety Stations : An eyewash station and safety shower must be readily accessible and located close to the workstation.[12][13] Their proximity is critical for immediate response to accidental exposure.

Personal Protective Equipment (PPE)

PPE is the final barrier between the researcher and the chemical. The selection must be based on the specific hazards of the material.[16][17]

-

Eye and Face Protection : Chemical splash goggles are mandatory.[18] For operations with a higher risk of splashing, such as transfers of larger volumes, a face shield should be worn in addition to goggles.[16][19] Safety glasses do not provide adequate protection from splashes.[18]

-

Hand Protection : Chemically resistant gloves are required. Disposable nitrile gloves are suitable for incidental contact but should be changed immediately upon contamination. For prolonged contact or immersion, heavier-duty gloves (e.g., neoprene or Viton) should be considered.[18][19] Always inspect gloves for tears or holes before use.

-

Body Protection : A flame-resistant lab coat, fully buttoned, is required. Long pants and closed-toe shoes are mandatory to protect the skin.[19] For larger-scale work, a chemical-resistant apron may be warranted.

Caption: A standard workflow for the safe handling of hazardous chemicals.

Storage and Incompatibility

-

Storage Conditions : Store in a tightly closed container in a cool, dry, and well-ventilated area, adhering to the recommended temperature of 2-8°C.[11] The storage area should be designated for irritants and reactive chemicals, away from general traffic.

-

Incompatible Materials : Avoid contact with strong oxidizing agents, strong acids, and strong bases, as these can trigger vigorous or hazardous reactions.[13]

Section 3: Emergency Procedures

A self-validating protocol for emergencies is one that is clear, concise, and rehearsed. Immediate and correct action is critical to minimizing harm.

Exposure Protocol

-

Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes.[7][20] Seek medical attention. Do not use solvents to wash the skin.[20]

-

Eye Contact : Immediately flush eyes with a gentle but steady stream of water for at least 15 minutes, holding the eyelids open to ensure complete rinsing of all surfaces.[20] Remove contact lenses if present and easy to do so.[7] Seek immediate medical attention.

-

Inhalation : Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration.[7][21] Seek immediate medical attention.

-

Ingestion : Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person.[7][22] Seek immediate medical attention.

Spill Response Protocol

This protocol is for small, manageable spills by trained personnel. For large spills, evacuate the area and contact emergency services.

-

Alert Personnel : Immediately alert others in the vicinity.

-

Evacuate and Secure : If the spill is outside a fume hood, evacuate the immediate area. Prevent entry.

-

Don PPE : Wear appropriate PPE, including respiratory protection if vapors are significant, chemical splash goggles, a face shield, and heavy-duty gloves.

-

Contain and Absorb : Cover the spill with an inert, non-combustible absorbent material such as sand, vermiculite, or dry earth.[14] Do not use combustible materials like paper towels to absorb the bulk of the spill.

-

Collect Waste : Carefully scoop the absorbed material into a suitable, labeled container for hazardous waste disposal.[14]

-

Decontaminate : Wipe the spill area with a cloth dampened with a suitable solvent (e.g., isopropanol), followed by soap and water.[21] All cleaning materials must be disposed of as hazardous waste.

-

Post-Cleanup : Remove and dispose of all contaminated PPE as hazardous waste. Wash hands thoroughly. Document the incident according to institutional protocols.[21]

Caption: Decision logic for immediate response to common laboratory incidents.

Section 4: Chemical Reactivity and Applications

Understanding the reactivity of this compound is key to its effective use and the avoidance of hazardous side reactions.

-

Reactivity Profile : The molecule possesses two primary sites of reactivity. The C-Br bond in the ethoxy chain is susceptible to nucleophilic substitution and is a handle for various coupling reactions. The fluorinated benzene ring's reactivity in electrophilic aromatic substitution is modulated by the electron-withdrawing nature of the fluorine and the electron-donating ether oxygen.[23][24][25] Halogens are generally deactivating yet ortho-, para-directing.[25][26]

-

Synthetic Applications : As a fluorinated building block, this compound is valuable in medicinal chemistry.[1][27] It can be used as a precursor in Suzuki-Miyaura cross-coupling, Buchwald-Hartwig amination, and other palladium-catalyzed reactions to build larger, more complex molecules with potential biological activity.[27] The fluorine atom can improve a drug candidate's metabolic profile and receptor binding affinity.[2][27]

Conclusion

This compound is a synthetically useful but hazardous chemical intermediate. Its potential to cause severe skin, eye, and respiratory irritation demands a disciplined and informed approach to safety. By implementing robust engineering controls, utilizing appropriate personal protective equipment, and adhering to established protocols for handling and emergencies, researchers can effectively mitigate the risks. This guide serves as a technical framework to ensure that the scientific potential of this compound can be explored without compromising the safety and well-being of laboratory professionals.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. 1-(2-Bromoethoxy)-4-fluorobenzene, 97+% 1 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 5. static.cymitquimica.com [static.cymitquimica.com]

- 6. tcichemicals.com [tcichemicals.com]

- 7. aksci.com [aksci.com]

- 8. 1-(2-Bromoethoxy)-2-ethoxybenzene | C10H13BrO2 | CID 7010183 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 1-(2-Bromoethoxy)-4-fluorobenzene, 97+% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 10. 193220-21-2|this compound|BLD Pharm [bldpharm.com]

- 11. This compound CAS#: 193220-21-2 [m.chemicalbook.com]

- 12. fishersci.com [fishersci.com]

- 13. WERCS Studio - Application Error [assets.thermofisher.com]

- 14. lgcstandards.com [lgcstandards.com]

- 15. carlroth.com [carlroth.com]

- 16. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]

- 17. Hero PPE™ Personal Protective Equipment | Cancer Diagnostics, Inc. [cancerdiagnostics.com]

- 18. ehs.princeton.edu [ehs.princeton.edu]

- 19. benchchem.com [benchchem.com]

- 20. ehs.princeton.edu [ehs.princeton.edu]

- 21. benchchem.com [benchchem.com]

- 22. gustavus.edu [gustavus.edu]

- 23. researchgate.net [researchgate.net]

- 24. benchchem.com [benchchem.com]

- 25. masterorganicchemistry.com [masterorganicchemistry.com]

- 26. chem.libretexts.org [chem.libretexts.org]

- 27. benchchem.com [benchchem.com]

An In-Depth Technical Guide to 1-(2-Bromoethoxy)-2-fluorobenzene for Researchers and Drug Development Professionals

Introduction: A Versatile Building Block in Modern Medicinal Chemistry

1-(2-Bromoethoxy)-2-fluorobenzene is a key bifunctional reagent that has garnered significant interest within the pharmaceutical and agrochemical industries. Its unique molecular architecture, featuring a reactive bromoethoxy chain and an electronically modified fluorinated benzene ring, makes it a valuable intermediate for the synthesis of complex molecular scaffolds. The presence of the fluorine atom at the ortho position significantly influences the molecule's reactivity and imparts desirable physicochemical properties to its downstream derivatives, such as enhanced metabolic stability and improved binding affinity to biological targets. This guide provides a comprehensive overview of the commercial availability, synthesis, chemical reactivity, and strategic applications of this compound, offering field-proven insights for researchers and drug development professionals.

Commercial Availability and Physicochemical Properties

This compound is readily available from a variety of commercial suppliers, ensuring a stable supply chain for research and development activities. The compound is typically offered at purities of 95% or higher.

Table 1: Chemical Identifiers and Properties

| Identifier | Value |

| Chemical Name | This compound |

| CAS Number | 193220-21-2[1][2] |

| Molecular Formula | C₈H₈BrFO |

| Molecular Weight | 219.05 g/mol [1] |

| Appearance | Colorless to light yellow liquid[3] |

| Boiling Point | 123 °C (16 mmHg)[3] |

| Storage Temperature | 2-8°C[3] |

| MDL Number | MFCD02030568[1] |

Table 2: Representative Commercial Suppliers

| Supplier | Purity/Specification |

| BLD Pharm | ≥95%[1] |

| Matrix Scientific | Research Grade[4] |

| ChemicalBook | Inquiry for details[3] |

| CymitQuimica | Inquiry for details[2] |

Synthesis and Mechanistic Considerations

The most common and industrially scalable method for the synthesis of this compound is the Williamson ether synthesis . This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.

Reaction Pathway: Williamson Ether Synthesis

Caption: Williamson ether synthesis of this compound.

Step-by-Step Synthesis Protocol (Adapted from analogous syntheses)

Materials:

-

2-Fluorophenol

-

1,2-Dibromoethane (in excess)

-

Potassium carbonate (K₂CO₃), anhydrous

-

Acetone or N,N-Dimethylformamide (DMF), anhydrous

-

Diatomaceous earth (Celite®)

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-fluorophenol (1.0 eq), anhydrous potassium carbonate (1.5-2.0 eq), and anhydrous acetone or DMF.

-

Formation of the Phenoxide: Stir the mixture at room temperature for 30 minutes to facilitate the formation of the potassium 2-fluorophenoxide salt. The ortho-fluorine atom's electron-withdrawing nature increases the acidity of the phenolic proton, favoring this deprotonation step.

-

Nucleophilic Substitution: Add 1,2-dibromoethane (a significant excess, e.g., 3-5 eq) to the reaction mixture. The excess is crucial to minimize the formation of the bis-aryloxyethane byproduct.

-

Reaction Progression: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

-

Workup:

-

Cool the reaction mixture to room temperature and filter through a pad of diatomaceous earth to remove inorganic salts.

-

Concentrate the filtrate under reduced pressure to remove the solvent and excess 1,2-dibromoethane.

-

Dissolve the residue in ethyl acetate and wash with water and then brine to remove any remaining inorganic impurities and DMF.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate in vacuo.

-

-

Purification: The crude product is typically purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield this compound as a colorless to light yellow liquid.

Chemical Reactivity and Applications in Drug Development

The synthetic utility of this compound stems from its two distinct reactive sites: the primary alkyl bromide and the fluorinated aromatic ring.

Reactions at the Bromoethoxy Moiety

The primary alkyl bromide is an excellent electrophile for SN2 reactions . This allows for the facile introduction of the 2-fluorophenoxyethyl moiety onto various nucleophiles, particularly amines, which is a common strategy in the synthesis of pharmaceutical agents.

Application Example: Synthesis of Tamsulosin Analogues

A notable application of a structurally similar compound, 1-(2-bromoethoxy)-2-ethoxybenzene, is in the synthesis of the alpha-blocker tamsulosin.[5] This highlights the utility of the bromoethoxy functional group in forming the crucial ether linkage and subsequent reaction with an amine. In a similar fashion, this compound can be reacted with primary or secondary amines to generate a wide array of drug candidates.

Experimental Protocol: N-Alkylation of an Amine

Materials:

-

This compound

-

Primary or secondary amine (e.g., a chiral aminopropyl sulfonamide intermediate)

-

A non-nucleophilic base (e.g., diisopropylethylamine, DIPEA) or an inorganic base (e.g., K₂CO₃)

-

A polar aprotic solvent (e.g., DMF, acetonitrile)

Procedure:

-

Dissolve the amine (1.0 eq) and the base (1.5-2.0 eq) in the chosen solvent.

-

Add this compound (1.1-1.2 eq) dropwise at room temperature.

-

Heat the reaction mixture to 60-80°C and monitor for completion by TLC or LC-MS.

-

Upon completion, cool the reaction, dilute with water, and extract the product with a suitable organic solvent like ethyl acetate.

-

Wash the organic layer with water and brine, dry over an anhydrous salt, and concentrate.

-

Purify the product via column chromatography or recrystallization.

The Influence of the 2-Fluoro Substituent

The fluorine atom at the ortho position exerts a strong inductive electron-withdrawing effect, which can:

-

Activate the Aromatic Ring for Nucleophilic Aromatic Substitution (SNAr): While less common than reactions at the bromoethoxy tail, the fluorine atom can be displaced by strong nucleophiles under certain conditions.

-

Modulate Physicochemical Properties: The incorporation of fluorine is a well-established strategy in medicinal chemistry to enhance metabolic stability by blocking sites of oxidative metabolism. It can also improve a drug's lipophilicity and binding affinity to its target protein.[6]

-

Direct Further Aromatic Substitutions: The fluoro group is an ortho-, para-director for electrophilic aromatic substitution, although the ring is generally deactivated. This can be exploited in multi-step syntheses.

Safety and Handling

As with any reactive chemical intermediate, proper safety precautions must be observed when handling this compound.

Hazard Identification: [4]

-

Acute Effects: The compound is an irritant and may be harmful if ingested or inhaled. It is irritating to mucous membranes and the upper respiratory tract.

-

Eye and Skin Contact: Causes irritation.

-

Toxicological Properties: The toxicological properties have not been fully investigated.

Recommended Handling Procedures: [4]

-

Use only in a well-ventilated chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

-

Avoid breathing vapor.

-

Keep the container tightly closed and store in a cool, dry place.

-

Have a safety shower and eyewash station readily available.

Conclusion

This compound is a commercially available and highly versatile building block for medicinal chemistry and drug development. Its bifunctional nature allows for sequential and selective reactions, making it an ideal starting material for the synthesis of complex, biologically active molecules. The presence of the ortho-fluoro substituent provides an additional layer of control over the electronic properties of the aromatic ring and can impart beneficial pharmacokinetic properties to the final drug candidates. A thorough understanding of its synthesis, reactivity, and handling is essential for researchers looking to leverage this valuable intermediate in their synthetic endeavors.

References

- 1. US8692026B2 - Processes for producing 4-bromo-2-methoxybenzaldehyde - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. JP4896186B2 - Method for producing 1-bromo-3-fluorobenzene - Google Patents [patents.google.com]

- 4. sciencedaily.com [sciencedaily.com]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 6. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to 1-(2-Bromoethoxy)-2-fluorobenzene: A Versatile Intermediate in Modern Drug Discovery

This guide provides an in-depth exploration of 1-(2-Bromoethoxy)-2-fluorobenzene, a key chemical intermediate for researchers, medicinal chemists, and professionals in drug development. We will delve into its synthesis, core reactivity, and strategic applications, offering field-proven insights beyond standard textbook procedures.

Introduction: Strategic Importance in Medicinal Chemistry

This compound (CAS No: 193220-21-2) is a bifunctional aromatic building block of significant interest in pharmaceutical synthesis. Its value lies in the strategic combination of three key structural features:

-

A Primary Alkyl Bromide: This moiety serves as a reliable and reactive electrophilic handle. The bromoethyl group is an excellent substrate for classical SN2 reactions, enabling the facile introduction of the 2-fluorophenoxyethyl group onto nucleophiles such as amines, thiols, and phenols.

-

An Ether Linkage: The ether bond provides conformational flexibility, a critical attribute for small molecules designed to interact with the complex topology of biological targets. It acts as a stable, non-metabolically labile linker.

-

A Fluorinated Phenyl Ring: The presence of a fluorine atom at the ortho position profoundly influences the molecule's electronic properties. Fluorine is a small, highly electronegative atom that can modulate a drug candidate's metabolic stability, lipophilicity (logP), and binding affinity without significantly increasing its steric bulk.[1][2][3][4] This strategic fluorination is a widely used tactic in modern medicinal chemistry to enhance pharmacokinetic and pharmacodynamic profiles.[3][4]

This unique combination makes this compound a valuable intermediate for constructing complex molecular architectures, particularly in the synthesis of novel central nervous system (CNS) agents and other therapeutics.

Physicochemical Properties & Spectroscopic Profile

Accurate characterization is the bedrock of reproducible synthesis. The key properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 193220-21-2 | [5] |

| Molecular Formula | C₈H₈BrFO | N/A |

| Molecular Weight | 219.05 g/mol | [6] |

| Appearance | Colorless to light yellow liquid | [7] |

| Boiling Point | 123 °C (at 16 mmHg) | [7] |

| Storage | 2-8°C, under inert atmosphere | [7] |

Expected Spectroscopic Signature:

-

¹H NMR (CDCl₃, 400 MHz): The spectrum would be characterized by distinct signals for the aromatic and aliphatic protons. The aromatic region (δ ~6.8-7.2 ppm) would show a complex multiplet pattern for the four protons on the fluorinated ring. The ethoxy protons would appear as two triplets: one for the -CH₂-Br group (δ ~3.6 ppm) and one for the -O-CH₂- group (δ ~4.3 ppm), each integrating to 2H, with a typical coupling constant (J) of ~6-7 Hz.

-

¹³C NMR (CDCl₃, 101 MHz): The spectrum would display eight distinct carbon signals. The aliphatic carbons would be found at approximately δ 30 ppm (-CH₂Br) and δ 68 ppm (-OCH₂-). The aromatic region would show six signals, with their chemical shifts and C-F coupling constants being characteristic of the 2-fluoro-substituted pattern.

-

Mass Spectrometry (EI): The mass spectrum would exhibit a characteristic isotopic pattern for a molecule containing one bromine atom, with two major peaks for the molecular ion [M]⁺ and [M+2]⁺ of nearly equal intensity at m/z 218 and 220. Key fragmentation would likely involve the loss of the bromoethyl group.

Synthesis and Purification Workflow

The most direct and industrially scalable synthesis of this compound is via the Williamson ether synthesis. This involves the O-alkylation of 2-fluorophenol with an excess of 1,2-dibromoethane under basic conditions.

Diagram: Synthesis & Purification Workflow

Caption: Workflow for the synthesis and purification of this compound.

Detailed Protocol: Synthesis

-

Reagents & Setup: To a 1 L round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-fluorophenol (1.0 eq), anhydrous potassium carbonate (2.5 eq), and acetone (10 mL per gram of phenol).

-

Addition: Add 1,2-dibromoethane (4.0 eq) to the stirring suspension. Using a large excess of dibromoethane is crucial to minimize the formation of the symmetrical diether byproduct.

-

Reaction: Heat the mixture to reflux (approx. 60°C) and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting phenol spot is consumed.

-

Workup: Cool the reaction mixture to room temperature. Filter off the inorganic salts (K₂CO₃ and KBr) and wash the filter cake with a small amount of acetone.

-

Extraction: Concentrate the filtrate under reduced pressure to remove the acetone. Dissolve the resulting oily residue in ethyl acetate. Wash the organic layer sequentially with water (2x) and brine (1x).

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product. Purify the crude oil by vacuum distillation to afford this compound as a clear liquid.[7]

Core Reactivity and Mechanistic Considerations

The synthetic utility of this intermediate is dominated by the reactivity of the C-Br bond. As a primary alkyl halide, it is an excellent substrate for bimolecular nucleophilic substitution (SN2) reactions .

The reaction proceeds via a backside attack on the electrophilic carbon atom bonded to the bromine. The choice of base, solvent, and temperature is critical for achieving high yields and minimizing side reactions, such as elimination (E2).

-

Nucleophiles: It reacts efficiently with a wide range of N-, O-, and S-based nucleophiles. Primary and secondary amines, phenols, and thiols are all suitable reaction partners.

-

Solvents: Polar aprotic solvents like N,N-Dimethylformamide (DMF) or acetonitrile (ACN) are ideal as they solvate the cation of the base but do not solvate the nucleophile, thus increasing its reactivity.

-

Bases: A non-nucleophilic inorganic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is typically used to deprotonate the nucleophile without competing in the substitution reaction.

Diagram: SN2 Alkylation Mechanism

Caption: Generalized mechanism for the SN2 alkylation of a secondary amine.

Application in Drug Synthesis: The Vortioxetine Scaffold

While not a direct precursor in all patented routes, this compound is an exemplary intermediate for synthesizing analogs of complex drugs like Vortioxetine , a multimodal antidepressant.[8][9][10][11] The core synthesis of Vortioxetine involves coupling a piperazine moiety to a diaryl sulfide scaffold.[8][9][11] Our intermediate can be used to build similar structures where a flexible ether linkage is desired instead of a sulfide.

Representative Protocol: N-Alkylation of Piperazine

This protocol illustrates the use of this compound to alkylate a common cyclic amine, piperazine.

-

Reagents & Setup: In a nitrogen-flushed flask, dissolve piperazine (2.5 eq, to minimize dialkylation) and potassium carbonate (3.0 eq) in anhydrous acetonitrile (ACN).

-

Addition: Add a solution of this compound (1.0 eq) in ACN dropwise to the stirring suspension at room temperature.

-

Reaction: Heat the mixture to 80°C and stir for 6-12 hours. Monitor the reaction by LC-MS for the formation of the desired product mass and disappearance of the starting bromide.

-

Workup: Cool the reaction to room temperature and filter off the solids. Concentrate the filtrate under vacuum.

-

Purification: Dissolve the residue in dichloromethane (DCM) and wash with water to remove excess piperazine and salts. Dry the organic layer over MgSO₄, filter, and concentrate. The crude product can be purified by silica gel column chromatography to yield the pure N-alkylated product.

Safety and Handling

As with any reactive alkylating agent, proper safety precautions are mandatory.

-

Hazard Class: Assumed to be an irritant. Analogous compounds cause skin, eye, and respiratory irritation.[12][13]

-

Personal Protective Equipment (PPE): Always handle in a certified chemical fume hood. Wear safety goggles, a lab coat, and nitrile gloves.[12]

-

Handling: Avoid inhalation of vapors and contact with skin and eyes. It is a stable compound under normal conditions but should be stored away from strong oxidizing agents.[12]

-

Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a high-value intermediate whose utility is derived from its predictable reactivity and the desirable properties imparted by its fluorinated aromatic ring. Its role as a robust alkylating agent for introducing a flexible, fluorinated phenoxyethyl linker makes it a powerful tool in the arsenal of medicinal chemists. Understanding the principles of its synthesis and reactivity, as detailed in this guide, enables researchers to effectively leverage this building block in the design and synthesis of next-generation therapeutics.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. Biological Potential of FluoroBenzene Analogs [jscimedcentral.com]

- 5. 193220-21-2|this compound|BLD Pharm [bldpharm.com]

- 6. scbt.com [scbt.com]

- 7. This compound CAS#: 193220-21-2 [chemicalbook.com]

- 8. arborpharmchem.com [arborpharmchem.com]

- 9. nbinno.com [nbinno.com]

- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 11. newdrugapprovals.org [newdrugapprovals.org]

- 12. fishersci.com [fishersci.com]

- 13. chemicalbook.com [chemicalbook.com]

The Strategic Incorporation of Fluorine: A Technical Guide to Fluorinated Building Blocks in Organic Synthesis

Abstract

The introduction of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry, agrochemistry, and materials science. The unique physicochemical properties imparted by fluorine, such as enhanced metabolic stability, modulated pKa, and increased binding affinity, have led to a significant number of successful drugs and advanced materials.[1][2] This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the strategic use of fluorinated building blocks in organic synthesis. We will delve into the fundamental principles governing the influence of fluorine on molecular properties, explore the major classes of fluorinated building blocks, and provide detailed, field-proven protocols for their synthesis and application. This guide emphasizes the causality behind experimental choices, ensuring a robust and reproducible approach to the design and synthesis of novel fluorinated compounds.

The Fluorine Advantage: Why Incorporate Fluorine?

The strategic placement of fluorine atoms can dramatically alter a molecule's electronic properties, lipophilicity, metabolic stability, and binding affinity.[3] Approximately 20% of all pharmaceuticals on the market contain fluorine, a testament to its profound impact on drug efficacy and pharmacokinetics.[4]

Modulation of Physicochemical Properties

-

pKa Manipulation: The high electronegativity of fluorine significantly influences the acidity and basicity of nearby functional groups. For instance, the introduction of fluorine atoms in the β-position to an amine can decrease the pKa by approximately 1.1–3.3 units, which can be critical for optimizing a drug's solubility, permeability, and target engagement.[5][6]

-

Lipophilicity and Permeability: While elemental fluorine is the most electronegative element, the introduction of fluorine or fluorinated groups can surprisingly increase the lipophilicity of a molecule. This is due to the masking of underlying polarity. For example, a trifluoromethyl (-CF3) group is more lipophilic than a methyl (-CH3) group, which can enhance membrane permeability and bioavailability.

-

Conformational Control: The small van der Waals radius of fluorine (1.47 Å), similar to that of hydrogen (1.20 Å), allows it to act as a hydrogen bioisostere with minimal steric perturbation.[7] However, the C-F bond is longer and stronger than a C-H bond, and its introduction can induce specific conformational preferences through electrostatic and steric interactions, influencing binding to target proteins.

Enhancement of Metabolic Stability

One of the most significant advantages of fluorination is the increased resistance to metabolic degradation. The carbon-fluorine bond is one of the strongest single bonds in organic chemistry (bond energy ~116 kcal/mol), making it less susceptible to cleavage by metabolic enzymes like the cytochrome P450 (CYP450) family.[8] By replacing a metabolically labile C-H bond with a C-F bond, the in vivo half-life of a drug can be significantly extended.

Table 1: Comparative Metabolic Stability of Fluorinated vs. Non-Fluorinated Compounds

| Compound Pair | Non-Fluorinated (Parent) Half-life (t½, min) | Fluorinated Analog Half-life (t½, min) | Fold Increase in Stability | Reference |

| Isoquinoline Derivative | Not Reported | Not Reported | - | [9] |

| Vericiguat Precursor | Lower | Higher | Increased | [1] |

| Alpelisib Precursor | Lower | Higher | Increased | [1] |

Data presented here is illustrative. Actual values are highly dependent on the specific molecular scaffold and the position of fluorination.

A Taxonomy of Fluorinated Building Blocks

Fluorinated building blocks can be broadly categorized based on the nature and number of fluorine atoms they contain. The choice of building block is dictated by the desired properties of the target molecule and the synthetic strategy.

Monofluorinated Building Blocks

These contain a single fluorine atom and are often used for fine-tuning pKa, conformation, and metabolic stability at a specific site.

Difluorinated Building Blocks

Geminal difluoro (-CF2-) groups are of particular interest as they can serve as bioisosteres for carbonyl groups, ethers, or sulfones, often with improved metabolic stability.

Trifluoromethylated Building Blocks

The trifluoromethyl (-CF3) group is a powerful electron-withdrawing group that can significantly impact a molecule's electronic properties and lipophilicity.

Fluorinated Heterocyclic Building Blocks

A significant portion of FDA-approved drugs are heterocyclic compounds.[1] The incorporation of fluorine into heterocyclic scaffolds, such as pyrazoles and pyrimidines, is a highly effective strategy for modulating their biological activity.[3][10]

Synthetic Strategies for Introducing Fluorine

The synthesis of fluorinated building blocks and their incorporation into larger molecules relies on a variety of fluorination methods. The choice of method depends on the substrate, the desired regioselectivity, and the scale of the reaction.

Nucleophilic Fluorination

This approach involves the displacement of a leaving group by a nucleophilic fluoride source.

A common method for converting alcohols to alkyl fluorides is through the use of reagents like diethylaminosulfur trifluoride (DAST) and its less hazardous alternatives like Deoxo-Fluor®.[6][11]

Experimental Protocol 1: Nucleophilic Fluorination of a Primary Alcohol with DAST

Objective: To synthesize 4-nitrobenzyl fluoride from 4-nitrobenzyl alcohol.

Materials:

-

4-Nitrobenzyl alcohol

-

(Diethylamino)sulfur trifluoride (DAST)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Water, deionized

-

Brine (saturated aqueous NaCl solution)

-

Sodium sulfate (Na2SO4), anhydrous

-

Silica gel for column chromatography

-

Ethyl acetate and hexane for chromatography

Procedure: [8]

-

Under a nitrogen atmosphere, dissolve 4-nitrobenzyl alcohol (1.0 eq.) in anhydrous dichloromethane (20 volumes).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add DAST (1.2 eq.) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by slowly adding the mixture to a stirred, saturated aqueous solution of NaHCO3.

-

Extract the aqueous layer with dichloromethane (2 x 10 volumes).

-

Combine the organic layers and wash successively with water (2 x 10 volumes) and brine (1 x 5 volumes).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane.

Safety Precautions: DAST is a toxic, corrosive, and moisture-sensitive reagent that can decompose violently upon heating.[4][12] All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and acid-resistant gloves.

Diagram 1: Proposed Mechanism for Deoxyfluorination with DAST

Caption: Proposed mechanism of alcohol fluorination with DAST.

Electrophilic Fluorination

This strategy employs reagents that deliver an electrophilic fluorine atom ("F+"). N-F reagents, such as Selectfluor®, are widely used due to their stability and ease of handling.[13]

Experimental Protocol 2: Electrophilic Fluorination of a β-Dicarbonyl Compound

Objective: To synthesize a 2-fluoro-β-dicarbonyl compound.

Materials:

-

β-Dicarbonyl compound (e.g., 1,3-cyclohexanedione)

-

Selectfluor® (F-TEDA-BF4)

-

Acetonitrile, anhydrous

-

Water, deionized

-

Ethyl acetate

-

Brine

-

Magnesium sulfate (MgSO4), anhydrous

Procedure:

-

Dissolve the β-dicarbonyl compound (1.0 eq.) in anhydrous acetonitrile.

-

Add Selectfluor® (1.1 eq.) to the solution at room temperature.

-

Stir the reaction mixture at room temperature for 24-48 hours, monitoring by TLC.

-

Upon completion, quench the reaction with water.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Safety Precautions: Selectfluor® is an oxidant and should be handled with care. Avoid contact with skin and eyes. Wear appropriate PPE.[4][14]

Diagram 2: General Workflow for Electrophilic Fluorination

Caption: A generalized workflow for electrophilic fluorination.

Fluoroalkylation Reactions

These reactions introduce fluoroalkyl groups, most commonly the trifluoromethyl group (-CF3), into organic molecules. Hypervalent iodine reagents, such as Togni's reagents, are popular for this transformation.[9][15]

Experimental Protocol 3: Trifluoromethylation of Indole with Togni's Reagent

Objective: To synthesize 2-trifluoromethylindole.

Materials:

-

Indole

-

1-(Trifluoromethyl)-1,2-benziodoxol-3(1H)-one (Togni's Reagent I)

-

Copper(I) iodide (CuI)

-

1,2-Dichloroethane (DCE)

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

Procedure: [16]

-